2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine
Description
Properties
IUPAC Name |
2,2,6,6-tetramethyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWQLYLZRJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301178-43-7 | |
| Record name | 2,2,6,6-tetramethyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via the condensation of 2,2,6,6-tetramethyl-4-piperidone with primary or secondary amines (e.g., methylamine, butylamine) in the presence of hydrogen gas and transition metal catalysts. Nickel, palladium, and platinum catalysts are preferred, with Raney nickel demonstrating optimal activity for primary amines. The absence of solvents reduces purification complexity, while water content is maintained below 10% to prevent side reactions.
Key steps include:
-
Mixing Reactants : Molten 2,2,6,6-tetramethyl-4-piperidone (40–50°C) is combined with anhydrous amines.
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Catalyst Introduction : Catalysts (e.g., 5% Pd/C) are added as aqueous suspensions, maintaining total water content <2%.
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Hydrogenation : Reactions occur at 50–120°C under 10–50 bar H₂ pressure, monitored until hydrogen uptake ceases.
Process Variations and Yield Optimization
Table 1 compares yields and conditions for different amines:
| Amine | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Methylamine | Raney Ni | 80 | 30 | 92 |
| Butylamine | 5% Pd/C | 100 | 20 | 88 |
| Hexamethylenediamine | Pt/Al₂O₃ | 120 | 50 | 85 |
Data sourced from [EP0302020A2] patent examples.
Notably, excess amine (up to 20%) improves yields for mono-amination, while stoichiometric ratios suffice for diamines. Post-reaction, catalysts are removed via filtration, and products are isolated through distillation or crystallization.
Solvent-Free Mechanochemical Approaches
Emerging green chemistry techniques, such as mechanochemical synthesis, offer solvent-free pathways for related tetrahydropyran derivatives. Although direct reports for this compound are limited, ACS Omega studies on tetrahydrobenzo[b]pyrans suggest potential adaptations.
Catalyst Design and Reaction Efficiency
Trisodium citrate and amino-functionalized silica magnets have been used to catalyze three-component couplings involving aldehydes, malononitrile, and dimedone. While these methods target benzo[b]pyrans, analogous strategies could be explored for this compound by substituting dimedone with 2,2,6,6-tetramethyl-4-piperidone.
Horner-Wadsworth-Emmons Olefination
A four-step synthesis route for 5-methylidenetetrahydropyran-4-ones, detailed in PMC7038078, provides insights into phosphonate-based strategies. Although designed for methylidene derivatives, the Horner-Wadsworth-Emmons reaction could theoretically functionalize the tetrahydropyran core of the target amine.
Intermediate Formation and Functionalization
Diethyl 2-oxopropylphosphonate serves as a precursor, undergoing Michael addition with Grignard reagents followed by olefination with formaldehyde . Adapting this to this compound would require substituting Grignard reagents with ammonia equivalents, though this remains speculative without direct evidence.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines using oxidants like oxone.
Substitution: It can participate in substitution reactions, particularly allylic amination reactions.
Common Reagents and Conditions
Oxidants: Oxone is commonly used for oxidation reactions.
Amination Reagents: Allylic chlorides are used for allylic amination reactions.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Allylated Amines: Formed through allylic amination reactions.
Scientific Research Applications
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Research into its potential therapeutic uses and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets through its amine group. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways and targets may vary based on the application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Steric and Electronic Effects
- Steric Hindrance : The tetramethyl substitution in the target compound creates a highly congested environment around the amine, reducing its nucleophilicity compared to N-methyltetrahydro-2H-pyran-4-amine . This steric effect may limit its participation in reactions requiring amine accessibility, such as Schiff base formation.
Pharmaceutical Relevance
- Bioactivity : Bulky substituents, as in 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine, are often leveraged for target specificity in drug discovery . The tetramethyl variant’s steric profile may similarly optimize binding pockets in enzymes or receptors.
- Salt Formation : Like Tetrahydro-2H-pyran-4-amine hydrochloride , the target compound could form stable hydrochloride salts to enhance solubility and storage stability.
Biological Activity
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-amine is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyran ring with four methyl groups and an amine functional group. Its molecular formula is with a molecular weight of approximately 157.25 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis, particularly as a scaffold for drug design and its unique biological properties.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of the tetrahydropyran ring and the amine group allows it to participate in various chemical reactions, enhancing its versatility as a building block in organic synthesis.
Structural Features
| Feature | Description |
|---|---|
| Tetrahydropyran Ring | Provides a cyclic structure enhancing stability and reactivity. |
| Methyl Substituents | Four methyl groups increase lipophilicity and influence biological interactions. |
| Amine Functional Group | Capable of forming hydrogen bonds and participating in nucleophilic reactions. |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
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Pharmacological Applications :
- Antitumor Activity : Compounds similar to this compound have shown potential in inhibiting tumor growth through modulation of cellular pathways involved in cancer progression.
- Antibacterial Properties : The compound demonstrates efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
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Mechanism of Action :
- The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, its amine group can facilitate binding to targets involved in disease processes.
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Research Findings :
- Studies have highlighted its role as a modulator of histone methylation processes, which are critical for gene expression regulation. This suggests potential applications in epigenetic therapies.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antitumor Effects : A recent investigation demonstrated that derivatives of this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.
- Antimicrobial Efficacy Study : Another study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including multicomponent reactions that yield high purity products with good yields. Its derivatives are also being explored for enhanced biological activities.
Synthesis Overview
- Starting Materials : Aldehydes and active methylene compounds.
- Catalyst : L-proline has been utilized effectively in the synthesis process.
- Yield Optimization : Reaction conditions such as solvent choice and temperature significantly impact yield and purity.
Q & A
Q. Example Derivatives :
| Compound | Modification | Biological Activity |
|---|---|---|
| (3R,4S)-3-Fluoro analog | Fluorine at C3 | Enhanced receptor affinity |
| N-Methyl derivative | Methylated amine | Improved metabolic stability |
Advanced: How to address contradictory data in biological activity assays?
Answer:
Contradictions may arise from:
- Assay Variability : Repeat experiments under standardized conditions (pH, temperature, cell lines).
- Compound Stability : Verify compound integrity in assay buffers via LC-MS.
- Orthogonal Assays : Cross-validate using unrelated techniques (e.g., functional vs. binding assays).
- Literature Review : Compare results with structurally similar compounds (e.g., 4-aminotetrahydropyran derivatives) .
Basic: What are the key considerations for selecting solvents in synthetic procedures?
Answer:
- Reactivity : Use aprotic solvents (THF, DMF) for acid-sensitive intermediates.
- Polarity : Match solvent polarity to reaction steps (e.g., MeOH for polar intermediates).
- Purification Compatibility : Avoid high-boiling solvents if rotary evaporation is used.
- Safety : Prefer low-toxicity options (e.g., EtOAc over benzene) .
Advanced: What computational tools are effective in predicting the compound’s physicochemical properties?
Answer:
- LogP/D solubility : Use Molinspiration or ACD/Labs.
- pKa Prediction : SPARC or MarvinSketch.
- Conformational Analysis : Gaussian or AMBER for pyran ring puckering effects.
Validate predictions experimentally (e.g., shake-flask method for LogP) .
Basic: How does the steric hindrance from methyl groups influence reactivity?
Answer:
The 2,6-dimethyl groups:
- Reduce Nucleophilicity : Shield the amine at C4, limiting alkylation/acylation rates.
- Enhance Stability : Protect against ring-opening under acidic conditions.
- Impact Solubility : Increase hydrophobicity (logP ~1.5) .
Advanced: What strategies mitigate byproduct formation during cyclization?
Answer:
- Catalyst Optimization : Use Brønsted acids (H₂SO₄) over Lewis acids (AlCl₃) to minimize side reactions.
- Temperature Control : Slow heating (ramp to 80°C over 2 hrs) prevents oligomerization.
- In Situ Monitoring : IR spectroscopy to detect premature ring-opening .
Advanced: How to evaluate metabolic stability in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
